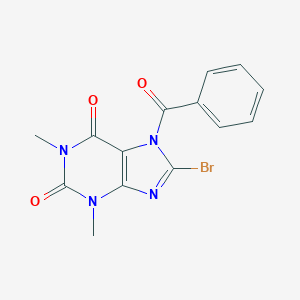
7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione, also known as Br-caffeine, is a derivative of caffeine that has gained significant attention in scientific research due to its unique properties. This compound has been found to have potential applications in various fields, including medicinal chemistry, drug development, and neuroscience. In
作用机制
The mechanism of action of 7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells.
Furthermore, 7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. 7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione has also been found to inhibit the activity of phosphodiesterases (PDEs), which are enzymes involved in the degradation of cyclic nucleotides. This inhibition leads to an increase in cyclic nucleotide levels, which can have various physiological effects.
生化和生理效应
7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione has been found to have various biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, 7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione has been shown to have anti-inflammatory and antioxidant effects. Studies have shown that 7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.
实验室实验的优点和局限性
One of the main advantages of using 7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione in lab experiments is its unique properties. This compound has been found to exhibit anti-cancer, neuroprotective, anti-inflammatory, and antioxidant properties, making it a versatile tool for scientific research. Furthermore, 7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione has been shown to enhance the activity of certain drugs, making it a potential candidate for combination therapy.
However, one of the main limitations of using 7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione in lab experiments is its limited availability. This compound is not commercially available and must be synthesized in the lab, which can be time-consuming and costly. Furthermore, the mechanism of action of 7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione is not fully understood, which can make it difficult to interpret results.
未来方向
There are several future directions for research involving 7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione. One area of interest is the development of novel anti-cancer drugs based on 7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione. Studies have shown that this compound can enhance the activity of certain drugs, making it a potential candidate for combination therapy. Furthermore, the neuroprotective effects of 7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione make it a potential candidate for the treatment of neurodegenerative diseases.
Another area of interest is the elucidation of the mechanism of action of 7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione. Further studies are needed to fully understand the biochemical and physiological effects of this compound and the signaling pathways involved. This information could lead to the development of more effective drugs and therapies.
Conclusion
7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione, also known as 7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione, is a derivative of caffeine that has gained significant attention in scientific research due to its unique properties. This compound has been found to have potential applications in various fields, including medicinal chemistry, drug development, and neuroscience. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields of scientific research.
合成方法
The synthesis of 7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione involves the bromination of caffeine with N-bromosuccinimide (NBS) in the presence of acetic acid. This reaction results in the formation of 7-bromo-1,3-dimethylxanthine, which is then reacted with benzoyl chloride to yield 7-benzoyl-8-bromo-1,3-dimethylxanthine. The final step involves the oxidation of 7-benzoyl-8-bromo-1,3-dimethylxanthine with potassium permanganate to produce 7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione.
科学研究应用
7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is medicinal chemistry, where this compound has been found to exhibit anti-cancer properties. Studies have shown that 7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
In addition to its anti-cancer properties, 7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione has also been found to have potential applications in drug development. This compound has been shown to enhance the activity of certain drugs, such as doxorubicin and paclitaxel, in cancer cells. Furthermore, 7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
148122-90-1 |
|---|---|
产品名称 |
7-Benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione |
分子式 |
C14H11BrN4O3 |
分子量 |
363.17 g/mol |
IUPAC 名称 |
7-benzoyl-8-bromo-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H11BrN4O3/c1-17-10-9(12(21)18(2)14(17)22)19(13(15)16-10)11(20)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI 键 |
HRCHUAZWQXCHOU-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)C(=O)C3=CC=CC=C3 |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)C(=O)C3=CC=CC=C3 |
同义词 |
1H-Purine-2,6-dione, 7-benzoyl-8-bromo-3,7-dihydro-1,3-dimethyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B136131.png)
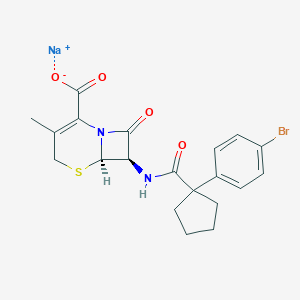
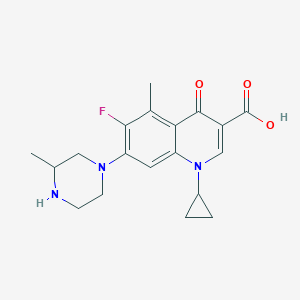

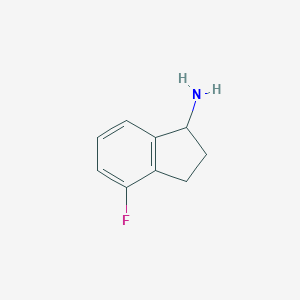
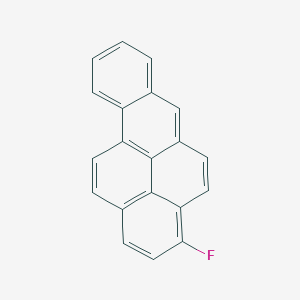
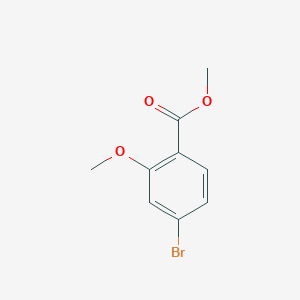
![3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL](/img/structure/B136143.png)
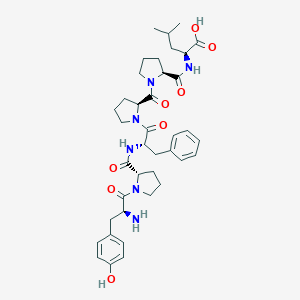
![[(6Ar,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methanol](/img/structure/B136151.png)
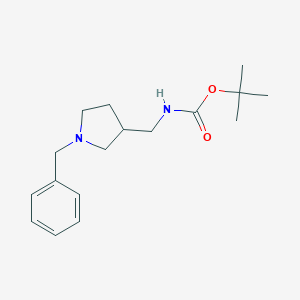
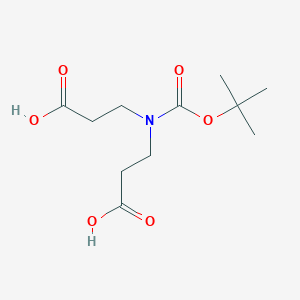
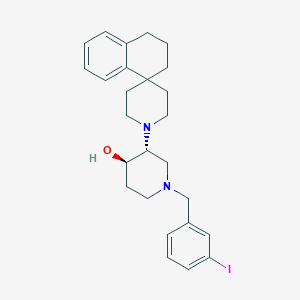
![benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B136169.png)